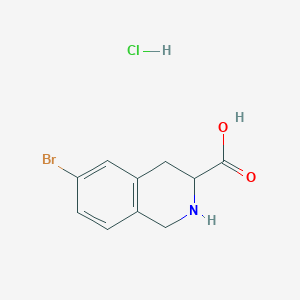
6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11BrClNO2 It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by carboxylation The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline ring to an isoquinoline ring.
Reduction: Reduction reactions can be used to modify the bromine substituent or the carboxyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinoline compounds.
Scientific Research Applications
6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Uniqueness
6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is unique due to the presence of both a bromine atom and a carboxyl group on the tetrahydroisoquinoline ring. This combination of functional groups enhances its reactivity and potential for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C10H11BrClNO2 |
|---|---|
Molecular Weight |
292.55 g/mol |
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H |
InChI Key |
AQMDAOZJHCMNMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)Br)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B15127418.png)
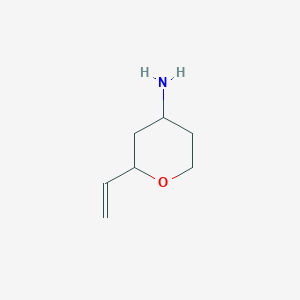
![Methyl 5-[2-(furan-3-yl)ethyl]-3-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate](/img/structure/B15127430.png)
![[4-[[1-Amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B15127432.png)
![tert-butyl 2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B15127434.png)
![5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15127440.png)
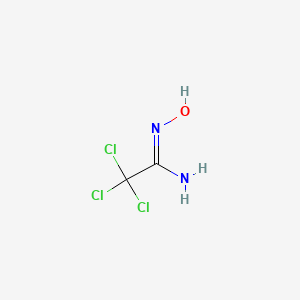
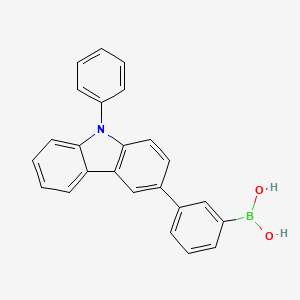
![5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15127454.png)
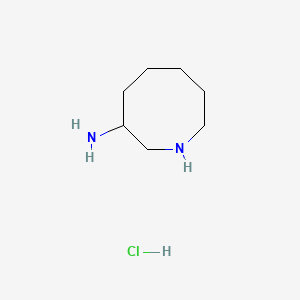
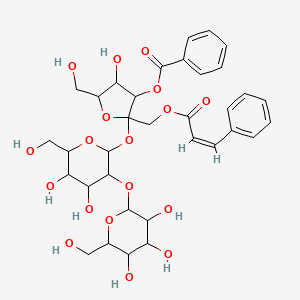
![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)
![rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride](/img/structure/B15127487.png)
